5-Methyl-7-hydroxypyrazolo-[1,5-a]pyrimidine-3-thiocarboxamide
Description
Properties
IUPAC Name |
5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4OS/c1-4-2-6(13)12-8(11-4)5(3-10-12)7(9)14/h2-3,10H,1H3,(H2,9,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKALASGPYAFLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C(=CN2)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-hydroxypyrazolo-[1,5-a]pyrimidine-3-thiocarboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-methylpyrazole with a suitable pyrimidine derivative in the presence of a thiocarboxamide group. The reaction conditions often require a solvent such as ethanol or dimethyl sulfoxide (DMSO) and a catalyst like triethylamine. The reaction is usually carried out at elevated temperatures (around 100-150°C) to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7-hydroxypyrazolo-[1,5-a]pyrimidine-3-thiocarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiocarboxamide group to a thiol or an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of pyrazolo-pyrimidines, including 5-Methyl-7-hydroxypyrazolo-[1,5-a]pyrimidine-3-thiocarboxamide, exhibit significant antimicrobial activity. In particular, studies have shown that related compounds can inhibit the growth of Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
Anticancer Potential
The pyrazolo-pyrimidine scaffold has been linked to anticancer properties. Various analogues have demonstrated the ability to inhibit cancer cell proliferation through multiple mechanisms, including the induction of apoptosis and the inhibition of specific protein kinases involved in tumor growth .
Enzyme Inhibition
Compounds within this class have shown promise as enzyme inhibitors. For instance, they may target key enzymes involved in metabolic pathways or cell signaling processes, potentially leading to new therapeutic strategies for diseases such as cancer and metabolic disorders .
Synthesis Pathways
The synthesis of this compound typically involves cyclocondensation reactions between aminopyrazoles and various electrophilic compounds. This method allows for the introduction of diverse functional groups at specific positions on the pyrazolo-pyrimidine ring system.
General Synthesis Methodology
- Starting Materials : Use commercially available β-ketoesters and aminopyrazoles.
- Reaction Conditions : Conduct reactions under reflux in solvents such as methanol.
- Yield : Yields can vary based on reaction conditions but are generally moderate to high.
Antitubercular Activity Study
A focused library of pyrazolo-pyrimidine derivatives was synthesized to evaluate their antitubercular activity against Mycobacterium tuberculosis. The study found that certain modifications to the core structure significantly enhanced activity while maintaining low cytotoxicity levels in mammalian cells .
Anticancer Mechanisms
In a series of experiments assessing anticancer properties, derivatives were tested against various cancer cell lines (e.g., breast and lung cancer). Results indicated that specific substitutions on the pyrazolo-pyrimidine scaffold could lead to increased potency against resistant cancer phenotypes .
Conclusion and Future Directions
This compound represents a promising candidate in drug discovery due to its diverse biological activities and structural versatility. Future research should focus on optimizing its synthesis for higher yields and exploring its mechanisms of action in greater detail.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-Methyl-7-hydroxypyrazolo-[1,5-a]pyrimidine-3-thiocarboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the suppression of microbial growth.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: The parent compound, which lacks the methyl and hydroxyl groups.
7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine: Similar structure but without the thiocarboxamide group.
5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxamide: Lacks the hydroxyl group.
Uniqueness
5-Methyl-7-hydroxypyrazolo-[1,5-a]pyrimidine-3-thiocarboxamide is unique due to the presence of both the hydroxyl and thiocarboxamide groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s ability to participate in diverse chemical reactions and interact with biological targets, making it a versatile scaffold for various applications.
Biological Activity
5-Methyl-7-hydroxypyrazolo-[1,5-a]pyrimidine-3-thiocarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C8H8N4OS
- Molecular Weight : 208.24 g/mol
- CAS Number : 1823549-91-2
Synthesis
The compound can be synthesized through various methods, often involving the modification of pyrazolo[1,5-a]pyrimidine derivatives. A notable approach includes the reaction of substituted thiocarboxylic acids with appropriate pyrazolo derivatives, leading to the formation of the thiocarboxamide functional group.
Anticancer Activity
Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit potent anticancer properties. For instance, compounds with modifications at the C(7) position have shown selective cytotoxicity against cancer cell lines. A study highlighted that certain pyrazolo[1,5-a]pyrimidines preferentially kill p21-deficient cells, indicating a potential mechanism for targeting specific cancer types .
Enzymatic Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown activity against phosphoinositide 3-kinase (PI3K) isoforms, which are crucial in cancer signaling pathways. The compound's IC50 values for PI3K inhibition have been reported as low as 18 nM, indicating high potency .
| Compound | Target Enzyme | IC50 Value (nM) |
|---|---|---|
| This compound | PI3K δ | 18 |
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory activity. Studies suggest that pyrazolo[1,5-a]pyrimidines can modulate inflammatory pathways and may be beneficial in treating autoimmune diseases such as systemic lupus erythematosus (SLE) and multiple sclerosis. The structural modifications at the C(2) position have been linked to enhanced anti-inflammatory effects through selective inhibition of inflammatory mediators .
Structure-Activity Relationship (SAR)
The biological activity of this compound is highly dependent on its structural features. Key findings include:
- Substituents at C(2) and C(7) : Modifications at these positions significantly affect potency and selectivity towards various targets.
- Hydrogen Bonding : The presence of hydroxyl and thiocarboxamide groups facilitates critical hydrogen bonding interactions with target proteins, enhancing binding affinity and selectivity .
Case Studies
Several case studies have explored the efficacy of this compound:
- Study on Cancer Cell Lines : A series of tests on human cancer cell lines demonstrated that compounds similar to this compound exhibited significant cytotoxic effects, particularly in cells lacking p21 protein expression.
- Inflammation Models : In vivo studies using animal models of inflammation showed that the compound reduced markers of inflammation significantly compared to control groups.
Q & A
Q. What are the foundational synthetic routes for preparing 5-Methyl-7-hydroxypyrazolo-[1,5-a]pyrimidine-3-thiocarboxamide?
The synthesis typically involves multi-step reactions, starting with hydrazine derivatives and enamine precursors. For example, hydrazine hydrate reacts with enamines under controlled conditions to form pyrazolo[1,5-a]pyrimidine scaffolds. Key steps include cyclization and functional group introduction (e.g., hydroxyl and thiocarboxamide groups). Solvent choice (e.g., ethanol, DMF), temperature control (80–120°C), and reaction time (6–24 hours) are critical for optimizing yield and purity .
Q. Which analytical techniques are essential for characterizing this compound and intermediates?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry (MS) are standard. For instance, ¹H NMR in DMSO-d6 at elevated temperatures (110°C) resolves proton signals in aromatic regions, while IR confirms carbonyl (1695 cm⁻¹) and thiocarboxamide (1250–1350 cm⁻¹) groups . High-resolution MS validates molecular weight within ±0.5 ppm accuracy.
Q. How do substituents like hydroxyl and thiocarboxamide influence the compound’s reactivity?
The hydroxyl group at position 7 enhances hydrogen-bonding potential, affecting solubility and target interactions. The thiocarboxamide at position 3 introduces sulfur-based nucleophilicity, enabling further derivatization (e.g., alkylation or cross-coupling reactions). Substituent positioning is validated via NOESY NMR to confirm regioselectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?
Cross-validation using hybrid techniques is recommended. For example, Density Functional Theory (DFT) calculations of NMR chemical shifts can be compared with experimental data. Discrepancies in aromatic proton shifts may arise from solvent effects or crystallographic packing, necessitating variable-temperature NMR or X-ray crystallography for structural confirmation .
Q. What strategies optimize multi-step synthesis to minimize byproducts?
- Stepwise monitoring: Use thin-layer chromatography (TLC) or LC-MS after each step to identify intermediates.
- Purification: Recrystallization from DMF/ethanol mixtures improves purity (e.g., 69% yield achieved for a related carboxamide after DMF recrystallization) .
- Catalytic optimization: Palladium catalysts or Lewis acids (e.g., ZnCl2) enhance cyclization efficiency, reducing side reactions .
Q. How does the thiocarboxamide group affect biological target binding compared to carboxamide analogs?
Thiocarboxamide’s sulfur atom increases lipophilicity and may enhance binding to cysteine-rich enzyme active sites. Comparative studies with 3-carboxamide analogs show altered IC50 values in kinase inhibition assays, suggesting sulfur’s role in modulating affinity. Molecular docking simulations can map interactions with targets like PI3K or EGFR .
Q. What methodologies enable comparative bioactivity analysis with structural analogs?
- Structural analogs: Compare with 7-amino or 7-trifluoromethyl derivatives (e.g., 5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid) .
- Assay design: Use standardized enzymatic assays (e.g., fluorescence-based kinase inhibition) and cell viability tests (MTT assay) under identical conditions.
- SAR analysis: Correlate substituent electronic effects (Hammett constants) with bioactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
